Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentane ring with an amino group and a methyl ester group. The stereochemistry of the compound is defined by the (1S,2R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclopentane ring, which can be derived from cyclopentene through a series of reactions.
Esterification: The final step involves the esterification of the amino-cyclopentane derivative with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are critical to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring amino acids.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino-cyclopentane derivative, which can interact with enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rel-methyl 2-((1S,2R)-2-aminocyclohexyl)acetate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Methyl (1S,2R)-2-cyano-2-phenylcyclopropanecarboxylate: Contains a cyclopropane ring and a cyano group.
Uniqueness
Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate is unique due to its specific stereochemistry and the presence of both an amino group and a methyl ester group on a cyclopentane ring. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H15NO2 |
---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-6-3-2-4-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
GOXQSRXZLSAEBD-NKWVEPMBSA-N |
Isomerische SMILES |
COC(=O)C[C@@H]1CCC[C@H]1N |
Kanonische SMILES |
COC(=O)CC1CCCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.